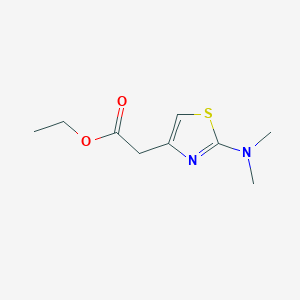![molecular formula C24H18N2O2 B14245413 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid CAS No. 396087-20-0](/img/structure/B14245413.png)
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its role in dye-sensitized solar cells (DSSC) due to its optoelectronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid typically involves a multi-step chemical process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with an appropriate aldehyde to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a dye in DSSC due to its high molar extinction coefficient and favorable optoelectronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic photovoltaic cells and other electronic devices.
Mécanisme D'action
The mechanism of action of 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid primarily involves its interaction with light and subsequent electron transfer processes. In DSSC, the compound acts as a sensitizer, absorbing light and generating excited electrons. These electrons are then transferred to the conduction band of a semiconductor, facilitating the generation of electrical energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: Another compound with similar optoelectronic properties used in DSSC.
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid: Known for its enhanced stability and efficiency in photovoltaic applications.
Uniqueness
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid stands out due to its extended conjugation and unique structural features, which contribute to its superior light absorption and electron transfer capabilities. This makes it a valuable compound in the development of advanced DSSC and other optoelectronic devices .
Propriétés
Numéro CAS |
396087-20-0 |
|---|---|
Formule moléculaire |
C24H18N2O2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-cyano-5-[4-(N-phenylanilino)phenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C24H18N2O2/c25-18-20(24(27)28)9-7-8-19-14-16-23(17-15-19)26(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17H,(H,27,28) |
Clé InChI |
GGWRNMPYTNCJIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC=C(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
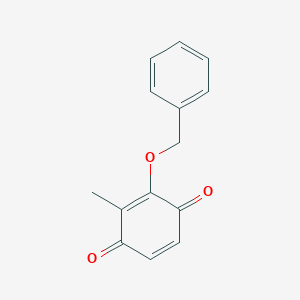
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)

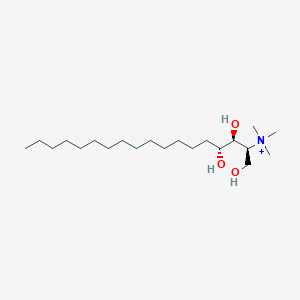
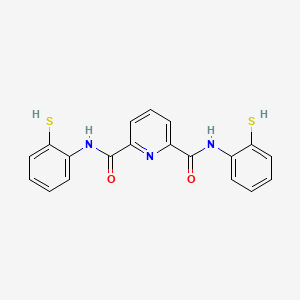

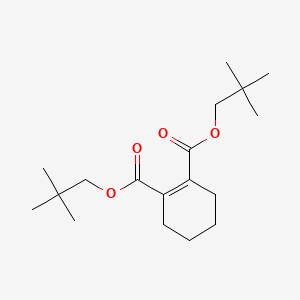
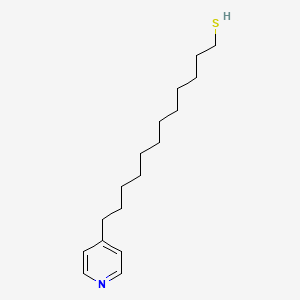
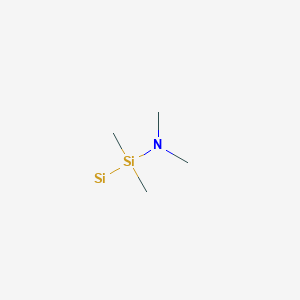
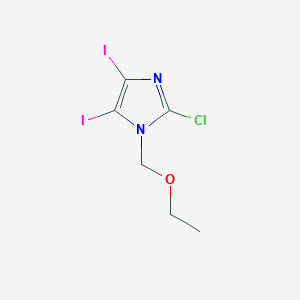
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
